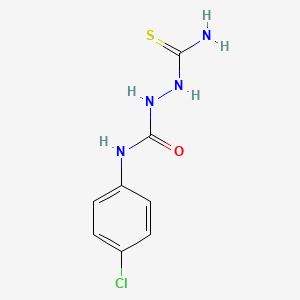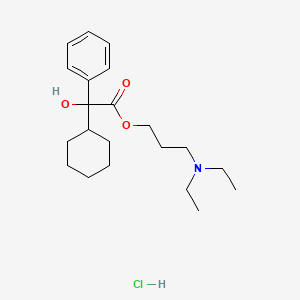![molecular formula C20H30N2O B4883811 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as DIPP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
作用机制
The mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, improve neuronal survival, and enhance cognitive function.
实验室实验的优点和局限性
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its lack of specificity for certain cellular targets.
未来方向
There are several future directions for research on 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, including its potential therapeutic applications in other fields of medicine, its optimization for clinical use, and its development as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and its potential off-target effects. Finally, research is needed to identify new compounds that are structurally similar to 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and may have similar or improved therapeutic properties.
合成方法
The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,6-diisopropylphenol with propargyl bromide to form 3-(2,6-diisopropylphenoxy)propyne. This compound is then reacted with hydrazine hydrate to form 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole. The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been optimized to increase yield and purity, making it more suitable for research purposes.
科学研究应用
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-13(2)17-9-7-10-18(14(3)4)20(17)23-12-8-11-19-15(5)21-22-16(19)6/h7,9-10,13-14H,8,11-12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZSHOSIXXQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC=C2C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)




![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)